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Introduction
The Julia-Kocienski olefination is a powerful and widely utilized method in organic synthesis for

the formation of carbon-carbon double bonds. A key modification of the classical Julia

olefination, this reaction typically offers high E-selectivity, proceeds under mild conditions, and

demonstrates broad functional group tolerance, making it a valuable tool in the synthesis of

complex molecules, including natural products and pharmaceuticals.

This document focuses on the application of ethyl (phenylthio)acetate and its activated

derivatives, specifically ethyl (benzothiazol-2-ylsulfonyl)acetate, in the Julia-Kocienski

olefination for the stereoselective synthesis of α,β-unsaturated esters. The use of the

benzothiazol-2-yl (BT) sulfone activating group allows for a one-pot procedure, enhancing the

reaction's efficiency and practicality.

Reaction Principle
The core of the Julia-Kocienski olefination involves the reaction of a heteroaryl sulfone with a

carbonyl compound, typically an aldehyde. The reaction proceeds through the following key

steps:
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Deprotonation: A base is used to deprotonate the α-carbon of the ethyl

(heteroaryl)sulfonylacetate, forming a stabilized carbanion.

Nucleophilic Addition: The carbanion adds to the carbonyl group of the aldehyde, forming a

β-alkoxysulfone intermediate.

Smiles Rearrangement: The initially formed alkoxide undergoes an intramolecular

rearrangement where the heteroaryl group migrates from the sulfur to the oxygen atom.

Elimination: The resulting intermediate spontaneously eliminates sulfur dioxide (SO₂) and a

heteroaryloxide anion to furnish the alkene product.

The stereochemical outcome of the reaction is influenced by the nature of the aldehyde, the

reaction conditions (base, solvent, temperature), and the specific heteroaryl sulfone used.

Application of Ethyl (benzothiazol-2-
ylsulfonyl)acetate
Ethyl (benzothiazol-2-ylsulfonyl)acetate has emerged as a highly effective reagent for the

synthesis of α,β-unsaturated esters via the modified Julia olefination.[1][2][3][4][5][6] This

crystalline, shelf-stable solid reacts with a variety of aldehydes under mild conditions to afford

the corresponding enoates with good to excellent yields and stereoselectivity.[3][4]

A notable feature of this reagent is the divergent stereoselectivity observed with different

classes of aldehydes. Aromatic and branched-chain aliphatic aldehydes predominantly yield

trans (E)-α,β-unsaturated esters with high stereoselectivity.[1][2][6] In contrast, straight-chain

aliphatic aldehydes tend to favor the formation of cis (Z)-products.[1][2][6]

Quantitative Data Summary
The following table summarizes the results of the Julia-Kocienski olefination of various

aldehydes with ethyl (benzothiazol-2-ylsulfonyl)acetate, as reported by Blakemore, Ho, and

Nap.[3][4] The reactions were typically carried out using 1,8-diazabicycl[5.4.0]undec-7-ene

(DBU) as the base in dichloromethane (CH₂Cl₂) at room temperature.
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Aldehyde Product Yield (%) E:Z Ratio

Benzaldehyde Ethyl cinnamate 85 >98:2

4-

Methoxybenzaldehyde

Ethyl 4-

methoxycinnamate
88 >98:2

4-Nitrobenzaldehyde Ethyl 4-nitrocinnamate 75 >98:2

2-Naphthaldehyde
Ethyl 3-(naphthalen-2-

yl)acrylate
91 >98:2

2-Furaldehyde
Ethyl 3-(furan-2-

yl)acrylate
79 >98:2

Cinnamaldehyde
Ethyl 5-phenylpenta-

2,4-dienoate
65 >98:2

Cyclohexanecarboxal

dehyde

Ethyl 3-

cyclohexylacrylate
82 >98:2

Pivalaldehyde
Ethyl 4,4-

dimethylpent-2-enoate
95 >98:2

Isovaleraldehyde
Ethyl 4-methylpent-2-

enoate
71 95:5

n-Hexanal Ethyl oct-2-enoate 63 35:65

Data sourced from Blakemore, P. R.; Ho, D. K. H.; Nap, W. M. Org. Biomol. Chem. 2005, 3,

1365–1368.[3][4]

Experimental Protocols
I. Synthesis of Ethyl (benzothiazol-2-ylsulfonyl)acetate
The reagent can be prepared from 2-mercaptobenzothiazole and ethyl chloroacetate, followed

by oxidation.

II. General Procedure for the Julia-Kocienski Olefination
This protocol is based on the procedure described by Blakemore, Ho, and Nap.[4]
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Materials:

Ethyl (benzothiazol-2-ylsulfonyl)acetate

Aldehyde

1,8-Diazabicycl[5.4.0]undec-7-ene (DBU)

Dichloromethane (CH₂Cl₂), anhydrous

Standard laboratory glassware and stirring equipment

Nitrogen or Argon for inert atmosphere (optional, as the reaction is not rigorously sensitive to

air and moisture)[3]

Procedure:

To a solution of ethyl (benzothiazol-2-ylsulfonyl)acetate (2.0 equivalents) in dichloromethane

(5 mL per 0.80 mmol of sulfone) is added DBU (2.0 equivalents).

The neat aldehyde (1.0 equivalent) is then added to the solution.

The reaction mixture is stirred at room temperature for 16 hours.

Upon completion (monitored by TLC), the reaction mixture is worked up. The specifics of the

work-up (e.g., washing with aqueous acid, extraction with an organic solvent) may vary

depending on the properties of the product.

The crude product is purified by column chromatography on silica gel to afford the desired

α,β-unsaturated ester.

Note: For some aldehydes, particularly p-nitrobenzaldehyde and o-nitrobenzaldehyde, a

Barbier-type condition where DBU is slowly added to a mixture of the aldehyde and sulfone

may be beneficial.[7]
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Caption: General workflow for the Julia-Kocienski olefination.
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Caption: Key steps in the Julia-Kocienski olefination mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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